molecular formula C13H16N2O3S B10949419 ethyl (4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate

ethyl (4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate

Cat. No.: B10949419
M. Wt: 280.34 g/mol
InChI Key: DZTCXCODGBVKNZ-UHFFFAOYSA-N
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Description

ETHYL 2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETATE is a complex organic compound with a molecular formula of C11H14N4O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

ETHYL 2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

ETHYL 2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETATE is unique due to its specific structural features, such as the propyl group at the 6-position and the ethyl ester functionality. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H16N2O3S

Molecular Weight

280.34 g/mol

IUPAC Name

ethyl 2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3-yl)acetate

InChI

InChI=1S/C13H16N2O3S/c1-3-5-9-6-10-12(19-9)14-8-15(13(10)17)7-11(16)18-4-2/h6,8H,3-5,7H2,1-2H3

InChI Key

DZTCXCODGBVKNZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(S1)N=CN(C2=O)CC(=O)OCC

Origin of Product

United States

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